![molecular formula C19H21N3O4 B12282827 6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B12282827.png)
6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of multiple methoxy groups and a methoxyphenylmethyl substituent enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine typically involves multi-step organic reactions. One common method includes the condensation of 6,7,8-trimethoxyquinazoline with 4-methoxybenzylamine under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. Purification methods like recrystallization and column chromatography are used to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. The compound’s methoxy groups enhance its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
4’,5,6,7-Tetramethoxyflavone: A flavone derivative with similar methoxy substitutions.
5,6,7,4’-Tetramethoxyflavanone: A flavanone derivative with comparable structural features.
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: A chromenone derivative with methoxy and hydroxy groups.
Uniqueness
6,7,8-Trimethoxy-n-[(4-methoxyphenyl)methyl]-4-quinazolinamine is unique due to its quinazoline core, which imparts distinct chemical and biological properties. The combination of methoxy and methoxyphenylmethyl substituents enhances its reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C19H21N3O4 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
6,7,8-trimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine |
InChI |
InChI=1S/C19H21N3O4/c1-23-13-7-5-12(6-8-13)10-20-19-14-9-15(24-2)17(25-3)18(26-4)16(14)21-11-22-19/h5-9,11H,10H2,1-4H3,(H,20,21,22) |
Clave InChI |
YWAUXOPEVVJCGD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=NC=NC3=C(C(=C(C=C32)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


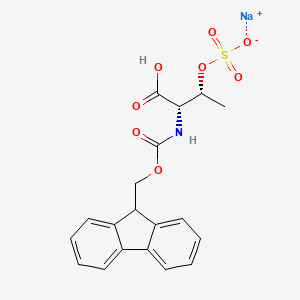
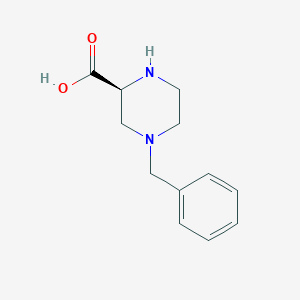

![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)
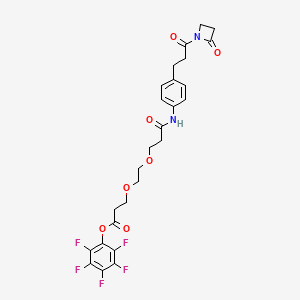
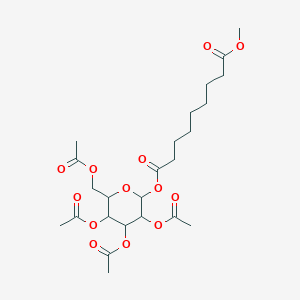
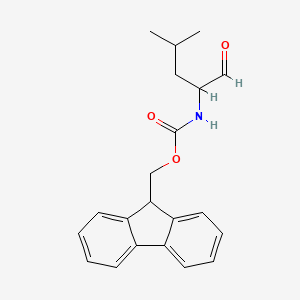
![4-[(4-Boc-1-piperazinyl)methyl]quinoline](/img/structure/B12282786.png)


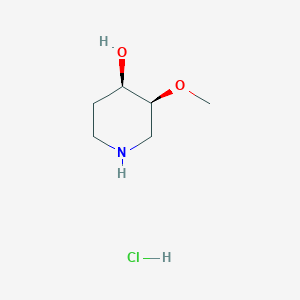
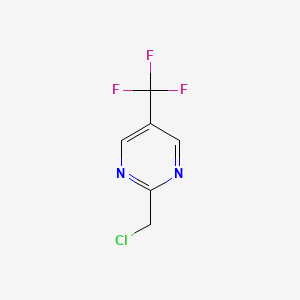
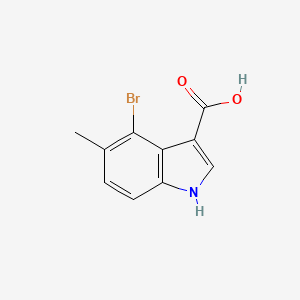
![tert-butyl N-[[3-(4-aminophenyl)phenyl]methyl]carbamate](/img/structure/B12282823.png)
